molecular formula C13H17NO2 B12071240 2-Morpholin-4-yl-1-p-tolyl-ethanone

2-Morpholin-4-yl-1-p-tolyl-ethanone

Katalognummer: B12071240
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: YCKYFDHMRZUKDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Morpholin-4-yl-1-p-tolyl-ethanone is an organic compound with the molecular formula C13H17NO2 It is a derivative of morpholine and toluene, characterized by the presence of a morpholine ring and a p-tolyl group attached to an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-1-p-tolyl-ethanone typically involves the reaction of p-tolyl ethanone with morpholine under specific conditions. One common method is the condensation reaction between p-tolyl ethanone and morpholine in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Morpholin-4-yl-1-p-tolyl-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of p-tolyl carboxylic acid or p-tolyl ketone.

    Reduction: Formation of 2-morpholin-4-yl-1-p-tolyl-ethanol.

    Substitution: Formation of various substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Morpholin-4-yl-1-p-tolyl-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Morpholin-4-yl-1-p-tolyl-ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Morpholin-4-yl-1-phenyl-2-thioxoethanone: Similar structure with a phenyl group instead of a p-tolyl group.

    1-(4-morpholinyl)-2-phenyl-1-ethanone: Another derivative with a phenyl group.

    2-morpholin-4-yl-1-phenyl-2-thioxoethanone: Contains a thioxo group instead of an ethanone group.

Uniqueness

2-Morpholin-4-yl-1-p-tolyl-ethanone is unique due to the presence of both the morpholine ring and the p-tolyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and in pharmacological research.

Eigenschaften

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

1-(4-methylphenyl)-2-morpholin-4-ylethanone

InChI

InChI=1S/C13H17NO2/c1-11-2-4-12(5-3-11)13(15)10-14-6-8-16-9-7-14/h2-5H,6-10H2,1H3

InChI-Schlüssel

YCKYFDHMRZUKDD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)CN2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.